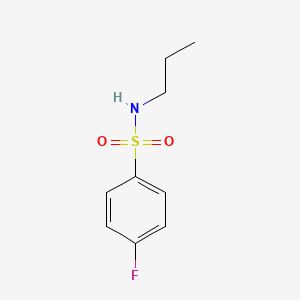

4-fluoro-N-propylbenzenesulfonamide

Descripción general

Descripción

4-Fluoro-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C9H12FNO2S . It has an average mass of 217.260 Da and a monoisotopic mass of 217.057281 Da .

Molecular Structure Analysis

The molecular structure of 4-fluoro-N-propylbenzenesulfonamide consists of 9 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact mass is 217.05727796 g/mol .Physical And Chemical Properties Analysis

4-Fluoro-N-propylbenzenesulfonamide has a molecular weight of 217.26 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 4 and a topological polar surface area of 54.6 Ų .Aplicaciones Científicas De Investigación

Fluorescent Probes

Due to its fluorine atom, 4-fluoro-N-propylbenzenesulfonamide can be a precursor for the synthesis of fluorescent probes . These probes are crucial in bioimaging and diagnostics, allowing researchers to track biological processes in real-time with high specificity and sensitivity.

Mecanismo De Acción

Target of Action

4-Fluoro-N-propylbenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, an essential nutrient for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 4-fluoro-N-propylbenzenesulfonamide, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the bacterial synthesis of folic acid . By binding to the active site of DHPS, sulfonamides prevent the normal substrate, para-aminobenzoic acid (PABA), from binding. This inhibits the production of dihydropteroate, a precursor of folic acid, thus disrupting bacterial growth and proliferation .

Biochemical Pathways

The inhibition of folic acid synthesis affects multiple biochemical pathways within the bacteria. Folic acid is a crucial cofactor for enzymes involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting folic acid synthesis, sulfonamides indirectly disrupt these pathways, leading to impaired DNA replication and RNA transcription, and ultimately, bacterial death .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability, are distributed widely in the body, and are excreted primarily in the urine The presence of the fluorine atom might influence the compound’s pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion (ADME)

Result of Action

The ultimate result of the action of 4-fluoro-N-propylbenzenesulfonamide is the inhibition of bacterial growth and proliferation. By disrupting folic acid synthesis and thereby impairing nucleotide synthesis, the compound causes bacterial death, making it an effective antibacterial agent .

Action Environment

The efficacy and stability of 4-fluoro-N-propylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound. For instance, certain substances may compete with sulfonamides for plasma protein binding sites, potentially affecting the compound’s distribution within the body . Additionally, bacterial resistance can develop through mutation or acquisition of resistance genes, which can significantly impact the compound’s efficacy .

Safety and Hazards

4-Fluoro-N-propylbenzenesulfonamide should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented . It’s also important to note that sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts .

Propiedades

IUPAC Name |

4-fluoro-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBBWACEQXVMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368795 | |

| Record name | 4-fluoro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-propylbenzenesulfonamide | |

CAS RN |

433-05-6 | |

| Record name | 4-fluoro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

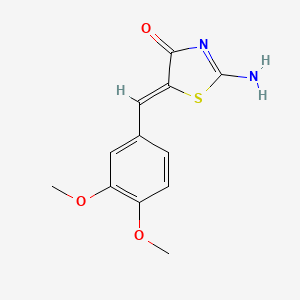

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

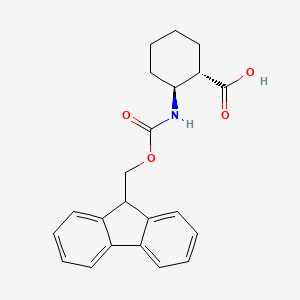

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B1299646.png)